3-Des(allylthio)methyl-3-bromomethyl Althiazide 3-Des(allylthio)methyl-3-bromomethyl Althiazide
Brand Name: Vulcanchem
CAS No.: 7181-60-4
VCID: VC21107036
InChI: InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
SMILES: C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr
Molecular Formula: C8H9BrClN3O4S2
Molecular Weight: 390.7 g/mol

3-Des(allylthio)methyl-3-bromomethyl Althiazide

CAS No.: 7181-60-4

Cat. No.: VC21107036

Molecular Formula: C8H9BrClN3O4S2

Molecular Weight: 390.7 g/mol

* For research use only. Not for human or veterinary use.

3-Des(allylthio)methyl-3-bromomethyl Althiazide - 7181-60-4

Specification

CAS No. 7181-60-4
Molecular Formula C8H9BrClN3O4S2
Molecular Weight 390.7 g/mol
IUPAC Name 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
Standard InChI Key CVTBWXDLAWVRNO-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr
Canonical SMILES C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr

Introduction

Chemical Identity and Structural Characteristics

3-Des(allylthio)methyl-3-bromomethyl Althiazide is a benzothiadiazine derivative characterized by a bromomethyl substitution at the 3-position of the heterocyclic ring system. This compound is distinguished by the absence of the allylthio methyl group that is present in the parent compound Althiazide, as indicated by the "des(allylthio)methyl" component of its name.

PropertyValue
CAS Registry Number7181-60-4
IUPAC Name3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Molecular FormulaC8H9BrClN3O4S2
Molecular Weight390.7 g/mol
InChIInChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
InChI KeyCVTBWXDLAWVRNO-UHFFFAOYSA-N
SMILESC1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr

The compound features a benzothiadiazine core structure with a bromomethyl group at the 3-position, a chloro substituent at the 6-position, and a sulfonamide group at the 7-position. The 1,1-dioxo designation indicates the presence of two oxygen atoms bonded to the sulfur atom within the heterocyclic ring system .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide is crucial for its handling, storage, and application in pharmaceutical research and development.

PropertyValue
Physical StateOff-white solid
Melting Point218-220 °C
Boiling Point626.2±65.0 °C (Predicted)
Density1.859±0.06 g/cm³ (Predicted)
pKa7.76±0.40 (Predicted)
SolubilitySoluble in Dimethyl Sulfoxide and Methanol; Practically insoluble in water
Storage ConditionRefrigeration recommended

The bromomethyl group confers specific chemical reactivity to the molecule, particularly in nucleophilic substitution reactions. This reactivity is essential for its role as an intermediate in the synthesis of other benzothiadiazine derivatives, including Althiazide itself .

Pharmacological Profile and Mechanism of Action

3-Des(allylthio)methyl-3-bromomethyl Althiazide belongs to the thiazide class of diuretics, which exert their pharmacological effects primarily through actions on renal physiology.

Diuretic Activity

The compound demonstrates diuretic activity, although potentially with different potency and pharmacokinetic properties compared to Althiazide due to the structural modifications . Its classification as a thiazide diuretic indicates its potential application in conditions characterized by fluid retention and hypertension.

Mechanism of Action

Like other thiazide diuretics, 3-Des(allylthio)methyl-3-bromomethyl Althiazide is believed to act by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This mechanism leads to:

  • Increased excretion of sodium and water

  • Reduced blood volume

  • Decreased blood pressure

  • Altered electrolyte balance, particularly affecting potassium and magnesium levels

The presence of the bromomethyl group may modify the pharmacodynamic properties compared to other thiazide diuretics, potentially affecting receptor binding characteristics and metabolic stability.

Comparative Analysis with Related Compounds

Understanding the relationship between 3-Des(allylthio)methyl-3-bromomethyl Althiazide and structurally similar compounds provides insights into structure-activity relationships within this class of molecules.

CompoundCAS NumberKey Structural DifferenceMolecular WeightProperties Comparison
3-Des(allylthio)methyl-3-bromomethyl Althiazide7181-60-4Bromomethyl at position 3390.7 g/molHigher reactivity in nucleophilic substitution reactions
3-Des(allylthio)methyl-3-chloromethyl Althiazide1824-47-1Chloromethyl at position 3346.2 g/molLower reactivity compared to bromo analogue; similar pharmacological profile
Althiazide5588-16-9Contains allylthio methyl group383.9 g/molEstablished clinical use as diuretic; lower chemical reactivity at position 3

The replacement of the allylthio methyl group in Althiazide with a bromomethyl group in 3-Des(allylthio)methyl-3-bromomethyl Althiazide results in:

  • Altered lipophilicity and distribution characteristics

  • Modified metabolic stability

  • Different chemical reactivity, particularly toward nucleophiles

  • Potential changes in receptor binding affinity and selectivity

These structural differences contribute to the unique properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, including its utility as a synthetic intermediate .

Research Applications and Findings

The research applications of 3-Des(allylthio)methyl-3-bromomethyl Althiazide span multiple areas, from synthetic chemistry to pharmacological studies.

Synthetic Utility

The compound serves as a valuable intermediate in the preparation of Althiazide and potentially other benzothiadiazine derivatives. The reactive bromomethyl group provides a handle for further chemical modifications, making it versatile in medicinal chemistry research .

Structure-Activity Relationship Studies

Research involving 3-Des(allylthio)methyl-3-bromomethyl Althiazide has contributed to understanding structure-activity relationships within the thiazide class of diuretics. The specific modifications at the 3-position allow for comparative studies with other derivatives to elucidate the structural requirements for optimal pharmacological activity.

Pharmacological Research

Investigations into the diuretic activity of 3-Des(allylthio)methyl-3-bromomethyl Althiazide provide insights into the potential therapeutic applications of modified benzothiadiazine structures. These studies contribute to the broader understanding of diuretic mechanisms and the development of optimized therapeutic agents for conditions such as hypertension and edema .

Spectroscopic Properties and Analytical Methods

Various spectroscopic and analytical techniques are employed for the characterization and quality assessment of 3-Des(allylthio)methyl-3-bromomethyl Althiazide.

Spectroscopic Identification

The compound exhibits characteristic spectral features that facilitate its identification and purity assessment:

  • NMR Spectroscopy: Proton and carbon NMR spectra provide information about the structural arrangement, with characteristic signals for the bromomethyl group and the benzothiadiazine ring system.

  • Mass Spectrometry: Molecular ion peaks and fragmentation patterns confirm the molecular weight and structural features, with the bromine atom contributing a distinctive isotopic pattern.

  • IR Spectroscopy: Characteristic absorption bands for the sulfonamide, sulfonyl, and C-Br functional groups provide additional structural confirmation.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods are commonly employed for purity assessment and quality control of 3-Des(allylthio)methyl-3-bromomethyl Althiazide preparations .

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